4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
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Overview
Description
4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a phenylsulphonyl group, a nitro group, and an azaindole moiety
Preparation Methods
The synthesis of 4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azaindole Core: The azaindole core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Nitro Group: Nitration of the azaindole core is achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Sulphonylation: The phenylsulphonyl group is introduced via sulphonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.
Formylation: The final step involves the formylation of the azaindole core to introduce the carbaldehyde group, typically using formylating agents such as formic acid or its derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.
Chemical Reactions Analysis
4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or hydrogen gas can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or sulphonyl groups are replaced by other functional groups using appropriate nucleophiles.
Condensation: The carbaldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or signaling pathways. For example, it may inhibit certain kinases or proteases, leading to altered cellular functions and therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can be compared with other similar compounds, such as:
1-(Phenylsulphonyl)-4-nitroindole-2-carbaldehyde: Lacks the aza group, which may result in different chemical reactivity and biological activity.
1-(Phenylsulphonyl)-4-amino-7-azaindole-2-carbaldehyde: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
1-(Phenylsulphonyl)-4-nitro-7-azaindole-2-methanol: Has a hydroxyl group instead of a carbaldehyde group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-nitropyrrolo[2,3-b]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O5S/c18-9-10-8-12-13(17(19)20)6-7-15-14(12)16(10)23(21,22)11-4-2-1-3-5-11/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPVFJUCMSZNBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)[N+](=O)[O-])C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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